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Introduction and Current Landscape

Pediatric SHPT and Unmet Needs

Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease

(CKD) in pediatric patients, characterized by disrupted calcium-phosphorus homeostasis and excessive

secretion of parathyroid hormone (PTH). This condition contributes to significant morbidity in children,

including bone metabolism disorders, bone deformities, short stature, slipped capital femoral epiphysis, and

increased cardiovascular risk [1] [2]. The management of SHPT in pediatric populations, particularly in

infants and young children under 3 years of age, presents unique clinical challenges as these patients often

experience the most severe forms of chronic kidney disease-mineral bone disorder (CKD-MBD) and

represent a population with significant unmet medical needs [1]. Despite conventional therapies including

dietary phosphate restriction, phosphate binders, and vitamin D analogs, a substantial subgroup of pediatric

dialysis patients continues to experience refractory secondary or even tertiary hyperparathyroidism,

necessitating more effective treatment options [1].
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Etelcalcetide is a second-generation calcimimetic that suppresses PTH secretion by activating calcium-

sensing receptors (CaSR) on parathyroid cells. Approved for adult use in 2016/2017, it is administered

intravenously three times per week after dialysis, providing significant advantages over oral calcimimetics

in terms of adherence and treatment convenience [2] [3]. Unlike cinacalcet, which has some documented use

in older children but limited data for infants and young children, etelcalcetide offers a promising

therapeutic alternative for pediatric patients who may struggle with oral medication adherence [1]. The

drug has demonstrated efficacy in adults not only in reducing PTH levels but also in improving biochemical

parameters including serum calcium, phosphate, and fibroblast growth factor 23 (FGF-23), with preliminary

data suggesting potential benefits on bone structure and cardiovascular outcomes [3]. The ongoing pediatric

development program for etelcalcetide aims to address the critical evidence gap in pediatric patients and

provide a much-needed treatment option for this vulnerable population [4] [5] [6].

Clinical Trial Designs and Protocols

Phase 3 Pediatric Study Characteristics

Amgen is currently conducting two pivotal Phase 3 clinical trials investigating etelcalcetide in pediatric

patients with SHPT and CKD receiving maintenance hemodialysis. These studies represent the most

comprehensive investigation of a calcimimetic agent in the pediatric population to date and are designed to

generate robust data on the efficacy, safety, pharmacokinetics, and pharmacodynamics of etelcalcetide in

children and adolescents [4] [5] [6]. The key characteristics of these trials are summarized in Table 1.

Table 1: Characteristics of Ongoing Phase 3 Pediatric Trials of Etelcalcetide

Trial Characteristic Study 1 (NCT03969329) Study 2 (Referenced in [4])

Study Design Phase 3, single-arm, open-label,
multidose, titration

Phase 3, randomized, open-label,
controlled, multiple dose

Age Range ≥2 to <18 years 28 days to <18 years

Estimated
Enrollment

24 patients Not specified
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Trial Characteristic Study 1 (NCT03969329) Study 2 (Referenced in [4])

Treatment Duration 26 weeks Not specified

Primary Completion
Date

Not specified Expected soon (study started April 29,

2019)

Intervention Etelcalcetide IV three times per week

after hemodialysis

Etelcalcetide vs. standard care

Key Outcomes Efficacy, safety, PK, PD Efficacy, safety, PK, PD

Masking None (open-label) None (open-label)

Detailed Study Methodology

The Phase 3, single-arm trial (NCT03969329) employs a precise dosing protocol where participants receive

a starting dose of etelcalcetide, which is adjusted every four weeks based on specific health markers over the

26-week treatment period [5] [6]. The study population includes children and adolescents aged ≥2 to <18

years with CKD and SHPT undergoing hemodialysis or hemodiafiltration three times per week for at least

one month prior to screening. Key inclusion criteria require participants to have mean intact PTH values

>300 pg/mL from two consecutive central laboratory measurements during screening, serum corrected

calcium ≥9.0 mg/dL, and dialysate calcium level ≥2.5 mEq/L for at least one month prior to screening [6].

The study employs strict exclusion criteria to ensure patient safety, including history of congenital long QT

syndrome, second or third degree heart block, ventricular tachyarrhythmias, anticipated parathyroidectomy

or kidney transplant during the study period, receipt of cinacalcet therapy within 30 days prior to screening,

and significant abnormalities in liver function tests or ECG findings [6].

The dose titration protocol is based on central laboratory measurements of intact PTH and corrected

calcium, with adjustments permitted every four weeks according to a predefined algorithm. The primary

efficacy endpoint is the proportion of patients achieving >30% reduction in mean intact PTH during the

efficacy assessment period (weeks 20-26), while secondary endpoints include changes in PTH, calcium,

phosphate, pharmacokinetic parameters, and safety measures [6]. The trial incorporates comprehensive

safety monitoring including regular assessments of vital signs, ECGs, laboratory parameters, and adverse
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events, with particular attention to hypocalcemia and QT interval prolongation. This rigorous study design

aims to provide robust evidence for the use of etelcalcetide in pediatric SHPT while ensuring patient safety

through careful monitoring and dose adjustment [6].

Safety Profile and Risk Management

Adverse Event Spectrum

Real-world safety data for etelcalcetide, primarily derived from adult populations, reveals a distinct adverse

event profile that requires careful management in clinical practice. Analysis of the FDA Adverse Event

Reporting System (FAERS) database from 2017-2024 identified 2,525 etelcalcetide-related adverse event

reports, with the most frequently reported events being hypocalcemia, gastrointestinal discomfort, and

cardiovascular complications [2]. The analysis also identified several novel safety signals not previously

emphasized in clinical trials, including sepsis (ROR 134.24), aspiration pneumonia (ROR 8.88), cerebral

hemorrhage (ROR 5.47), and bile duct stones (ROR 51.57) [2]. These findings highlight the importance of

vigilant monitoring for both established and potential adverse events when using etelcalcetide in pediatric

patients.

Table 2: Etelcalcetide Safety Profile Based on Real-World Evidence (2017-2024)

Safety Category
Most Frequent
Adverse Events

Newly Identified Safety
Signals

Temporal Pattern

Metabolic Hypocalcemia (most

common)

Not applicable Peak incidence within

first 30 days

Gastrointestinal Nausea, vomiting,

diarrhea

Bile duct stones (ROR 51.57) Early onset (within 30

days)

Cardiovascular Arrhythmias, QT

prolongation

Cerebral hemorrhage (ROR

5.47)

Early and long-term

risk
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Safety Category
Most Frequent
Adverse Events

Newly Identified Safety
Signals

Temporal Pattern

Infectious Not initially prominent Sepsis (ROR 134.24),

Aspiration pneumonia (ROR
8.88)

Higher risk with long-

term use (>360 days)

Serious
Outcomes

Hospitalization (11.9%),
Death (11.5%)

Ventricular fibrillation (highest
priority signal)

Throughout treatment

Temporal Patterns and Risk Stratification

Time-series analysis of etelcalcetide-associated adverse events reveals a pronounced temporal pattern,

with a peak in incidence (23.45%) occurring within the first 30 days of treatment initiation [2]. This early

risk period is predominantly characterized by hypocalcemia, gastrointestinal reactions, and cardiovascular

events, emphasizing the critical importance of intensive monitoring during the initial treatment phase.

Long-term etelcalcetide use (>360 days) is associated with elevated risks of infections and cardiovascular

complications, suggesting that vigilance must be maintained throughout the treatment course rather than

focusing solely on the initiation phase [2]. Clinical prioritization analysis has identified ventricular

fibrillation as the highest-priority safety signal (score = 6), while heart failure and sepsis (score = 5) were

classified as moderate-priority events requiring close monitoring [2].

The risk management strategy for etelcalcetide in pediatric patients should include baseline assessment of

ECG parameters, especially QT interval, regular monitoring of serum calcium levels (particularly during the

first 30 days of treatment and after dose adjustments), and ongoing surveillance for gastrointestinal and

infectious complications. For pediatric patients with pre-existing cardiac conditions or those taking

concomitant medications that may prolong the QT interval, additional cardiovascular monitoring is

recommended [2] [6]. The dosing protocol should incorporate appropriate adjustments based on PTH

response and calcium levels, with particular caution in patients with additional risk factors for hypocalcemia.

These comprehensive safety measures are essential for optimizing the risk-benefit profile of etelcalcetide in

the vulnerable pediatric population [2] [6].

Mechanistic Insights and Potential Pleiotropic Effects
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Primary Mechanism of Action

Etelcalcetide exerts its primary therapeutic effect through allosteric activation of the calcium-sensing

receptor (CaSR) on the surface of parathyroid chief cells. This receptor activation increases the receptor's

sensitivity to extracellular calcium, thereby inhibiting PTH secretion and decreasing PTH gene expression

[2] [3]. Unlike cinacalcet, which is administered orally, etelcalcetide is administered intravenously three

times per week following hemodialysis sessions, providing more consistent pharmacokinetics and avoiding

issues with adherence that are particularly problematic in pediatric populations [2]. The reduction in PTH

secretion leads to subsequent decreases in bone turnover and serum levels of calcium and phosphate,

addressing the core pathophysiological abnormalities in SHPT [3]. The direct suppression of PTH

represents the fundamental mechanism by which etelcalcetide improves biochemical parameters in SHPT

patients.

Potential Pleiotropic Effects

Beyond its primary action on PTH secretion, etelcalcetide demonstrates several pleiotropic effects that may

contribute to additional clinical benefits. The drug has been shown to significantly reduce serum levels of

fibroblast growth factor 23 (FGF-23), a phosphatonin that contributes to left ventricular hypertrophy and

vascular calcification when elevated [2] [3]. This reduction in FGF-23 may underlie the observed association

between etelcalcetide use and decreased left ventricular hypertrophy, suggesting potential cardiovascular

benefits beyond PTH control [3]. Additionally, etelcalcetide increases sclerostin serum levels, which may

modulate bone metabolism and contribute to improved bone structure [3].

Emerging research from the ETERNITY-ITA study protocol suggests that etelcalcetide may help preserve

vitamin K-dependent protein (VKDP) activity, particularly matrix Gla protein (MGP) and bone Gla

protein (BGP), which play pivotal roles in inhibiting vascular calcifications and maintaining bone quality,

respectively [7]. The VIKI study previously demonstrated that hemodialysis patients treated with

calcimimetics had higher levels of total BGP and MGP compared to untreated patients, suggesting a

potential protective effect of these drugs on bone fractures and vascular calcifications that extends beyond

their beneficial effect on PTH reduction [7]. These pleiotropic effects position etelcalcetide as a promising

agent for addressing the multifaceted complications of CKD-MBD, though further studies are needed to

confirm these benefits in pediatric patients.
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Figure 1: Mechanism of Action and Pleiotropic Effects of Etelcalcetide. The diagram illustrates

etelcalcetide's primary action through calcium-sensing receptor (CaSR) activation and subsequent inhibition

of PTH secretion, as well as its potential pleiotropic effects including FGF-23 reduction, sclerostin increase,

and preservation of vitamin K-dependent protein activity.

Practical Recommendations and Implementation

Clinical Implementation Protocol

Based on current evidence and ongoing clinical trials, the implementation of etelcalcetide in pediatric

SHPT requires a structured approach to ensure optimal efficacy and safety. The recommended treatment

algorithm begins with careful patient selection focusing on children and adolescents ≥2 years of age with

SHPT and CKD on maintenance hemodialysis who have inadequate PTH control despite conventional

therapy [6]. Prior to initiation, clinicians should obtain baseline measurements of intact PTH, corrected

calcium, phosphate, alkaline phosphatase, and perform an ECG with particular attention to QT interval [2]
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[6]. The initial dosing regimen should follow the established protocol from clinical trials, with etelcalcetide

administered intravenously three times per week at the end of each hemodialysis session, starting at the

recommended weight-based dose [5] [6].

The monitoring protocol requires particular vigilance during the first 30 days of treatment when the risk of

adverse events is highest [2]. Serum calcium levels should be monitored regularly, with frequency guided by

the stability of calcium levels and the presence of symptoms suggesting hypocalcemia. Dose adjustments

should be made every 3-4 weeks based on PTH response and calcium levels, with the goal of achieving

KDIGO-recommended PTH targets while maintaining serum calcium within the normal range [4] [6].

Patients and caregivers should be educated about symptoms of hypocalcemia (paresthesias, muscle cramps,

seizures) and advised to seek prompt medical attention if these occur. Concomitant use of medications that

may prolong the QT interval should be carefully reviewed, and ECG monitoring repeated if significant

hypocalcemia develops or when making substantial dose adjustments [6].

Special Pediatric Considerations

The use of etelcalcetide in pediatric patients requires several special considerations distinct from adult

practice. Growth and development concerns necessitate close monitoring of linear growth, bone age, and

signs of bone deformities throughout treatment [1]. The management of mineral bone disease in children

with CKD should follow a comprehensive approach that includes appropriate nutrition, vitamin D

supplementation, and phosphate binders in addition to etelcalcetide therapy [1]. For infants and young

children under 2 years of age, currently excluded from ongoing trials, alternative approaches including

careful use of vitamin D analogs and consideration of cinacalcet in selected cases may be necessary until

additional safety and efficacy data become available [1].

The practical challenges of intravenous administration in pediatric patients, particularly those with difficult

vascular access, should be addressed through careful planning and coordination with dialysis staff. For

children transitioning from pediatric to adult care, a structured transition protocol should be implemented to

ensure continuity of therapy. Additionally, family-centered education about the benefits and risks of

etelcalcetide therapy, administration schedule, and monitoring requirements is essential for optimizing

adherence and outcomes. As real-world experience with etelcalcetide in pediatric patients grows, these

protocols should be refined based on emerging evidence and clinical experience to further optimize the care

of children with SHPT [1] [6].
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Conclusion

Etelcalcetide represents a promising therapeutic option for pediatric patients with SHPT and CKD on

maintenance hemodialysis, addressing a significant unmet need in this vulnerable population. Ongoing Phase

3 clinical trials are expected to provide robust evidence regarding the efficacy, safety, pharmacokinetics, and

pharmacodynamics of etelcalcetide in children and adolescents, potentially leading to regulatory approval for

pediatric use. The unique advantages of intravenous administration, including improved adherence and

consistent pharmacokinetics, may position etelcalcetide as a valuable addition to the therapeutic

armamentarium for pediatric SHPT. However, the recognized safety concerns, particularly regarding

hypocalcemia, gastrointestinal effects, and potential cardiovascular complications, necessitate careful patient

selection, appropriate dosing, and vigilant monitoring, especially during the initial treatment phase.

Future research should focus on expanding the evidence base for etelcalcetide use in younger children

(including infants), evaluating long-term effects on growth, bone health, and cardiovascular outcomes, and

exploring potential benefits on vascular calcifications and fracture risk through preservation of vitamin K-

dependent protein activity. The comprehensive management of pediatric SHPT will continue to require a

multidisciplinary approach integrating nutritional management, appropriate use of phosphate binders and

vitamin D analogs, and individualization of therapy based on each patient's unique needs and treatment

response. As additional evidence emerges, treatment protocols should be refined to optimize the benefit-risk

profile of etelcalcetide in pediatric patients, ultimately improving outcomes for children with CKD-MBD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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